molecular formula C17H20F3NO3 B2828175 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 899957-74-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2828175
CAS No.: 899957-74-5
M. Wt: 343.346
InChI Key: JJNUJGJDFLYZEF-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a synthetic spirocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule is constructed from a 1,4-dioxaspiro[4.5]decane scaffold, a ketal that is commonly used as a protected form of cyclohexanone , which is linked via a methylene group to a 4-(trifluoromethyl)benzamide moiety. The incorporation of the trifluoromethyl group on the benzamide ring is a strategic modification often employed to influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby potentially enhancing its bioavailability and binding affinity for biological targets . The spirocyclic core provides significant three-dimensional rigidity compared to linear or monocyclic structures, which can be advantageous for exploring novel chemical space and for developing compounds with high specificity for protein targets such as enzymes or receptors . The 1,4-dioxaspiro[4.5]decane scaffold itself is a versatile building block, as evidenced by its use in various other research compounds, including those with chlorophenyl and butoxybenzamide substituents. Based on computational property predictions for closely related 1,4-dioxaspiro[4.5]decane derivatives, this compound is expected to exhibit high gastrointestinal absorption and likely permeation of the blood-brain barrier . It is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological probe in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)13-6-4-12(5-7-13)15(22)21-10-14-11-23-16(24-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNUJGJDFLYZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan intermediate. This can be achieved through a cyclization reaction of appropriate diols with formaldehyde under acidic conditions.

    Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the spirocyclic moiety.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The spirocyclic structure may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Features Potential Applications/Notes Reference(s)
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide Spirocyclic benzamide 1,4-Dioxaspiro[4.5]decane; 4-(trifluoromethyl)benzamide Likely bioactive due to rigidity and lipophilicity; possible herbicide/pesticide candidate
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Benzamide with tetrazole and methylsulfanyl Tetrazole ring; methylsulfanyl group; sodium salt formulation Herbicide; sodium salt enhances solubility and bioavailability
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide Trifluoromethylphenoxy group; difluorophenyl substituent Herbicide (carotenoid biosynthesis inhibitor)
N-(4-Fluorobenzyl)-1,4-dioxaspiro[4.5]decan-8-amine Spirocyclic amine 1,4-Dioxaspiro[4.5]decane; 4-fluorobenzyl group Intermediate for bioactive molecules; fluorobenzyl enhances aromatic interactions

Key Comparative Insights

Spirocyclic vs. Non-Spirocyclic Benzamides The 1,4-dioxaspiro[4.5]decane moiety in the target compound confers rigidity, which may improve binding specificity compared to flexible analogs like diflufenican . Spirocyclic systems are also less prone to metabolic degradation than linear ethers or amines . In contrast, sodium salt derivatives (e.g., ’s tetrazole-containing benzamide) prioritize solubility over rigidity, highlighting a trade-off between bioavailability and structural stability .

Trifluoromethyl Group Effects

  • The 4-(trifluoromethyl)benzamide group is a common motif in agrochemicals (e.g., diflufenican) due to its electron-withdrawing properties, which enhance resistance to hydrolysis and oxidative degradation . This group is absent in simpler spirocyclic amines like N-(4-fluorobenzyl)-1,4-dioxaspiro[4.5]decan-8-amine, which rely on fluorine for lipophilicity .

Synthetic Accessibility

  • The synthesis of spirocyclic benzamides typically involves multi-step sequences, such as Friedel-Crafts acylation followed by hydrazide formation and cyclization (as seen in for related triazoles) . However, alkylation of spirocyclic amines with benzoyl halides (implied in ) may offer a more direct route .

Spectroscopic Differentiation

  • IR spectra of benzamide derivatives (e.g., ’s hydrazinecarbothioamides) show strong C=O stretches at ~1660–1680 cm⁻¹, while spirocyclic amines lack this band, aiding structural confirmation .
  • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum distinguishes it from thiol-containing analogs .

Diflufenican’s pyridinecarboxamide scaffold demonstrates that trifluoromethyl groups paired with heterocycles enhance target specificity, a design principle that may extend to the spirocyclic analog .

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a compound characterized by its spirocyclic structure, which confers unique chemical and biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaspirodecane moiety linked to a trifluoromethylbenzamide. The structural formula can be represented as follows:

N 1 4 Dioxaspiro 4 5 decan 2 ylmethyl 4 trifluoromethyl benzamide\text{N 1 4 Dioxaspiro 4 5 decan 2 ylmethyl 4 trifluoromethyl benzamide}
PropertyValue
Molecular FormulaC_{14}H_{16}F_{3}N_{1}O_{2}
Molecular Weight299.29 g/mol
CAS Registry Number177106-00-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 50 to 100 µM against Gram-positive bacteria, indicating moderate antibacterial activity .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7.

  • Cell Viability Assays : In vitro assays demonstrated a reduction in cell viability at concentrations of 25 to 75 µM, with IC50 values suggesting effective cytotoxicity against these cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as a non-covalent inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various derivatives of benzamides, including this compound. The findings indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with an emphasis on its potential as a lead compound for drug development .

Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, the compound was tested against multiple cancer cell lines. Results showed that it significantly inhibited the growth of HeLa cells with an IC50 value of approximately 30 µM. The study suggested that the compound's spirocyclic structure plays a crucial role in its interaction with cellular targets .

Q & A

Basic: What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging spirocyclic intermediates and coupling agents. A common approach includes:

Spirocyclic Core Formation : Reacting 1,4-dioxaspiro[4.5]decane derivatives with methylating agents to introduce the methylene bridge.

Amide Coupling : Using 4-(trifluoromethyl)benzoyl chloride with the spirocyclic amine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF.

Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is employed to isolate the product, yielding ~50–60% purity. Confirm via TLC and NMR .

Basic: How can structural characterization be reliably performed for this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.4–1.8 ppm for cyclohexane protons, δ 3.6–4.2 ppm for dioxane oxygens) and trifluoromethyl signals (¹³C ~120–125 ppm, split due to coupling with fluorine).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 385.16).
  • Elemental Analysis : Validate C, H, N composition (e.g., C: ~58%, H: ~5.5%, N: ~3.6%) .

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